molecular formula C12H14BrFO B7893046 (3-Bromo-4-fluorophenyl)(cyclopentyl)methanol

(3-Bromo-4-fluorophenyl)(cyclopentyl)methanol

Cat. No.: B7893046
M. Wt: 273.14 g/mol
InChI Key: WABIDLIMDOPGSZ-UHFFFAOYSA-N
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Description

(3-Bromo-4-fluorophenyl)(cyclopentyl)methanol is an organic compound characterized by the presence of a bromine atom, a fluorine atom, and a cyclopentyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-fluorophenyl)(cyclopentyl)methanol typically involves the reaction of 3-bromo-4-fluorobenzaldehyde with cyclopentylmagnesium bromide, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Additionally, industrial processes may incorporate continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-fluorophenyl)(cyclopentyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 3-bromo-4-fluorobenzophenone or 3-bromo-4-fluorobenzaldehyde.

    Reduction: Formation of (3-Bromo-4-fluorophenyl)(cyclopentyl)methane.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Bromo-4-fluorophenyl)(cyclopentyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Bromo-4-fluorophenyl)(cyclopentyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-4-chlorophenyl)(cyclopentyl)methanol
  • (3-Bromo-4-methylphenyl)(cyclopentyl)methanol
  • (3-Bromo-4-nitrophenyl)(cyclopentyl)methanol

Uniqueness

(3-Bromo-4-fluorophenyl)(cyclopentyl)methanol is unique due to the presence of both bromine and fluorine atoms, which can significantly alter its chemical and biological properties compared to similar compounds

Properties

IUPAC Name

(3-bromo-4-fluorophenyl)-cyclopentylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrFO/c13-10-7-9(5-6-11(10)14)12(15)8-3-1-2-4-8/h5-8,12,15H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABIDLIMDOPGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC(=C(C=C2)F)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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